1-[n[(Phenylmethoxy)carbonyl]-l-leucyl-4-[[n/n-[(phenylmethoxy)carbonyl]-/nl-leucyl]amino]-3-pyrrolidinone/n
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(Benzyloxy)carbonyl]-N-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide involves multiple steps, typically starting with the protection of the amino groups using benzyloxycarbonyl (Cbz) groups. The leucine derivatives are then coupled with the pyrrolidinyl group under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve large-scale synthesis using similar protection and coupling strategies as in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N2-[(Benzyloxy)carbonyl]-N-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to remove the benzyloxycarbonyl protecting groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon (Pd/C) for hydrogenation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized leucine derivatives, while reduction may yield the deprotected amino acid.
Scientific Research Applications
N2-[(Benzyloxy)carbonyl]-N-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by targeting specific enzymes, such as cathepsin K. The benzyloxycarbonyl groups play a crucial role in the compound’s binding affinity and specificity. The molecular pathways involved include inhibition of enzyme activity, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide: Another leucine derivative with similar structural features.
N2-[(benzyloxy)carbonyl]-N-[(3R,4R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-3-hydroxy-4-piperidinyl]-L-leucinamide: A compound with a similar backbone but different functional groups.
Uniqueness
N2-[(Benzyloxy)carbonyl]-N-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide is unique due to its specific combination of benzyloxycarbonyl-protected leucine and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H42N4O7 |
---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[(3R)-3-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-oxopyrrolidin-1-yl]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C32H42N4O7/c1-21(2)15-25(34-31(40)42-19-23-11-7-5-8-12-23)29(38)33-27-17-36(18-28(27)37)30(39)26(16-22(3)4)35-32(41)43-20-24-13-9-6-10-14-24/h5-14,21-22,25-27H,15-20H2,1-4H3,(H,33,38)(H,34,40)(H,35,41)/t25-,26-,27+/m0/s1 |
InChI Key |
GXENQLUSOCKXDN-GMQQYTKMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H]1CN(CC1=O)C(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)NC1CN(CC1=O)C(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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